![molecular formula C56H68N12O14S2 B549478 (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 183658-72-2](/img/structure/B549478.png)
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
The compound "(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide" is a macrocyclic peptide derivative with a complex architecture. Key features include:
- Macrocyclic core: A 20-membered ring system incorporating two sulfur atoms (1,2-dithia) and five nitrogen atoms (pentazacycloicosane).
- Substituents: A 4-nitrophenyl group (electron-withdrawing aromatic moiety). 4-Hydroxyphenylmethyl and indol-3-ylmethyl groups (hydrophobic/aromatic interactions). 4-Aminobutyl and acetamido side chains (polar functionality for solubility or binding). Stereochemical specificity (4R,7S,10S,13R,16S,19S) critical for structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: CYN154806 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are coupled to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods: While specific industrial production methods for CYN154806 are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: CYN154806 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and activators such as hydroxybenzotriazole (HOBt).
Disulfide Bridge Formation: Achieved through oxidation of cysteine residues using reagents like iodine or air oxidation
Major Products: The major product of these reactions is the cyclic octapeptide CYN154806, characterized by its specific sequence and disulfide bridge between cysteine residues .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity :
Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that its structural components may interact with specific cancer cell pathways to inhibit growth and induce apoptosis. For instance, the indole moiety is known for its biological activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival .
Targeted Drug Delivery :
The compound's unique structure allows for the development of targeted drug delivery systems. By conjugating this molecule with specific ligands or nanoparticles, it can be directed towards cancer cells or other diseased tissues. This specificity can enhance the efficacy of chemotherapy while minimizing side effects on healthy tissues .
Biochemical Research
Enzyme Inhibition Studies :
The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For example, the presence of amino acid residues can be crucial in designing inhibitors for proteases involved in cancer metastasis. The compound's interaction with these enzymes can provide insights into new therapeutic strategies .
Biomarker Discovery :
Due to its complex structure and interactions within biological systems, this compound may serve as a potential biomarker for specific diseases. Its metabolites could be studied in various biological fluids to identify disease states or treatment responses .
Case Studies
Combination Therapies :
Recent studies have explored the use of this compound in combination therapies with other agents. For instance, combining it with radiolabeled somatostatin receptor binding compounds has shown promise in enhancing the therapeutic effects against neuroendocrine tumors. This approach leverages the compound's properties to improve targeting and reduce systemic toxicity .
Clinical Trials :
Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound in treating various malignancies. Preliminary results indicate improved patient outcomes when used alongside traditional therapies .
Mechanism of Action
CYN154806 exerts its effects by selectively binding to the somatostatin receptor subtype 2 (SST2), thereby inhibiting the binding of somatostatin. This antagonistic action blocks the downstream signaling pathways mediated by SST2, which are involved in various physiological processes such as hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Macrocycle Design: The target compound and Angene Chemical’s analog share a sulfur-containing macrocyclic backbone, which enhances metabolic stability compared to linear peptides .
Functional Groups : The 4-hydroxyphenyl and indole moieties in the target compound mirror features in NSAID conjugates (e.g., ’s Compound 11), which utilize aromatic groups for hydrophobic interactions with proteins .
Stereochemical Complexity : The target’s specified stereochemistry (4R,7S,10S, etc.) is critical for activity, as seen in ’s synthetic strategies for chiral macrocycles .
Physicochemical Properties and Drug Likeness
Table 2: Predicted Properties vs. Analogs
Biological Activity
The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including amides and hydroxy groups. Its intricate design suggests potential interactions with various biological targets.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .
Anticancer Activity
Preliminary investigations have shown that the compound possesses anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against several bacterial strains in laboratory settings. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : Influences pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress in neuronal cells.
- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVTSXTFYXNSG-HDNDNHAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N12O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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